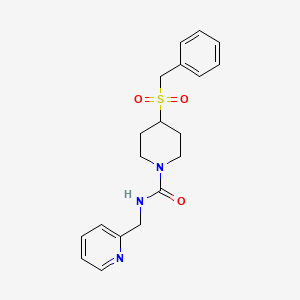

4-(benzylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-1-carboxamide

Description

4-(Benzylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted at the 4-position with a benzylsulfonyl group and a carboxamide group linked to a pyridin-2-ylmethyl moiety.

Properties

IUPAC Name |

4-benzylsulfonyl-N-(pyridin-2-ylmethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c23-19(21-14-17-8-4-5-11-20-17)22-12-9-18(10-13-22)26(24,25)15-16-6-2-1-3-7-16/h1-8,11,18H,9-10,12-15H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWFASQJAFNFOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Benzylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications in treating neurological disorders and other conditions. This article reviews its biological activity, synthesis, and potential mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by its structural formula, which includes a piperidine ring substituted with a benzylsulfonyl group and a pyridin-2-ylmethyl moiety. The molecular formula is , with a molecular weight of approximately 346.44 g/mol.

Research indicates that this compound acts as a selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which plays a crucial role in the endocannabinoid system. Inhibition of MAGL can lead to increased levels of endocannabinoids, potentially providing analgesic effects and influencing various neurological pathways .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against human MAGL (hMAGL). For instance, derivatives of this compound were tested, showing an IC50 value as low as 2.5 nM for some substitutions on the pyridine ring, indicating potent inhibition compared to established MAGL inhibitors .

Table 1: Inhibition Potency of Related Compounds

| Compound Name | Structure | IC50 (nM) |

|---|---|---|

| This compound | Structure | 2.5 |

| JZL-184 | Structure | 10 |

| Compound 9 | Structure | 15 |

Clinical Applications

The compound has been evaluated in clinical trials for conditions such as central neuropathic pain associated with multiple sclerosis and neuromyelitis optica spectrum disorder. Results from these trials suggest that patients experienced significant pain relief, highlighting the therapeutic potential of this compound in managing chronic pain conditions .

Comparative Studies

In comparative studies with other piperidine derivatives, it was found that modifications to the substituents on the piperidine and pyridine rings significantly influenced biological activity. For example, compounds with trifluoromethyl substitutions exhibited enhanced potency against hMAGL compared to their non-substituted counterparts .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(benzylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-1-carboxamide can be compared to related piperidine carboxamide derivatives, as outlined below:

Table 1: Structural and Physicochemical Comparisons

Key Observations

Core Structure : All compounds share a piperidine-1-carboxamide backbone, but substituents at position 4 and the carboxamide nitrogen vary significantly.

Sulfonyl vs. Benzodiazepinone: The target’s benzylsulfonyl group differs from benzodiazepinone derivatives (e.g., compound 8), which feature fused aromatic rings for rigidity. Sulfonyl groups may improve solubility compared to bulkier bicyclic systems .

Heteroaromatic Substitutents : The pyridin-2-ylmethyl group in the target contrasts with benzothiazole () or imidazopyridine () moieties in others, which may alter receptor interactions due to differences in aromaticity and steric effects.

Synthesis Yields: Compounds with iodophenyl or dimethylaminophenyl substituents (e.g., 8, 52) show high yields (87–90%), suggesting efficient coupling methodologies .

Physicochemical Implications

- Solubility : The pyridinylmethyl group in the target may enhance water solubility compared to fully aromatic substituents (e.g., benzothiazole in ).

- Lipophilicity : Trifluoromethyl () and halogenated groups () increase lipophilicity, whereas sulfonyl groups balance this with polar character.

- Metabolic Stability : Fluorinated derivatives (e.g., MK0974 ) exhibit improved stability, a feature absent in the target compound.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(benzylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-1-carboxamide?

Answer:

The synthesis involves multi-step functionalization of the piperidine core. Key steps include:

- Sulfonylation : Introduce the benzylsulfonyl group via nucleophilic substitution using benzylsulfonyl chloride under anhydrous conditions (e.g., DCM, triethylamine as base) .

- Carboxamide Formation : Coupling the piperidine intermediate with pyridin-2-ylmethylamine using carbodiimide-based reagents (e.g., EDC/HOBt) in DMF or THF .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .

Characterization requires NMR (¹H/¹³C), IR (C=O stretch ~1650 cm⁻¹), and HRMS to confirm molecular integrity .

Basic: How can structural ambiguities in this compound be resolved using spectroscopic techniques?

Answer:

- ¹H NMR : Distinct signals for the piperidine ring (δ 2.5–3.5 ppm, multiplet), pyridinyl protons (δ 7.2–8.5 ppm), and benzylsulfonyl group (δ 4.3 ppm for CH₂) help assign substituent positions .

- IR Spectroscopy : Confirm sulfonyl (S=O stretches ~1150–1350 cm⁻¹) and carboxamide (N–H bend ~1550 cm⁻¹) groups .

- X-ray Crystallography : Resolve stereochemical uncertainties (e.g., piperidine chair conformation) using single-crystal diffraction data .

Advanced: How do substituent variations (e.g., benzylsulfonyl vs. phenylsulfonyl) impact biological activity?

Answer:

- Lipophilicity : The benzylsulfonyl group increases logP compared to phenylsulfonyl, enhancing membrane permeability but potentially reducing solubility .

- Receptor Binding : Computational docking (e.g., AutoDock Vina) shows benzylsulfonyl’s aryl group may engage in π-π stacking with hydrophobic enzyme pockets, whereas smaller groups lack this interaction .

- Case Study : In sulfonamide derivatives, benzyl substitution improved IC₅₀ values by 10-fold against carbonic anhydrase compared to methyl analogs .

Advanced: How can researchers address contradictions in reported pharmacological data for this compound?

Answer:

Discrepancies often arise from:

- Assay Conditions : Variations in pH, solvent (DMSO vs. saline), or enzyme source (human vs. murine) alter IC₅₀ values. Standardize protocols per NIH Guidelines .

- Impurity Profiles : Residual solvents (e.g., DCM) or unreacted intermediates (e.g., free piperidine) may inhibit off-target pathways. Use HPLC-PDA (>98% purity) for batch validation .

- Metabolic Stability : Species-specific cytochrome P450 metabolism (e.g., rat vs. human liver microsomes) explains divergent in vivo results. Cross-validate using LC-MS/MS .

Advanced: What computational strategies optimize the compound’s pharmacokinetic profile?

Answer:

- ADMET Prediction : Tools like SwissADME model bioavailability (%ABS >50% with PSA <140 Ų) and CYP inhibition (avoid 2C9/3A4 liabilities) .

- Solubility Enhancement : Introduce polar groups (e.g., hydroxyethyl) via structure-activity relationship (SAR) studies while retaining affinity .

- Molecular Dynamics (MD) : Simulate binding stability in aqueous environments (e.g., Desmond software) to prioritize derivatives with sustained target engagement .

Basic: What safety protocols are critical during handling and storage?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particulates .

- Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the sulfonyl group .

Advanced: How can researchers validate target engagement in cellular assays?

Answer:

- Fluorescent Probes : Synthesize a BODIPY-labeled analog for live-cell imaging (λex/em = 500/510 nm) .

- SPR Biosensing : Immobilize the target protein on a CM5 chip to measure real-time binding kinetics (KD <1 µM preferred) .

- Knockdown Controls : Use CRISPR-Cas9 to silence the target gene and confirm loss of compound activity .

Advanced: What strategies mitigate solubility challenges in aqueous buffers?

Answer:

- Co-Solvents : Use 5–10% PEG-400 or cyclodextrin inclusion complexes to enhance solubility without precipitation .

- Salt Formation : React with hydrochloric acid to generate a water-soluble hydrochloride salt .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release in PBS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.